N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a thiazole ring, a pyridine ring, and a chlorophenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
- 2-[(3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole
Uniqueness
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential bioactivity. The presence of the thiazole ring, pyridine ring, and chlorophenyl group provides a distinct chemical structure that can interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSDTYFIDYQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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